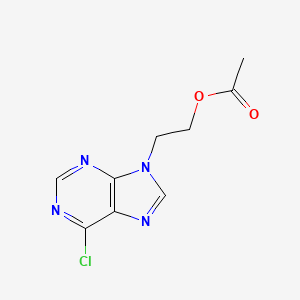

2-(6-Chloropurin-9-yl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-Chloropurin-9-yl)ethyl acetate is a chemical compound with the molecular formula C₉H₉ClN₄O₂ It is known for its unique structure, which includes a purine base with a chlorine atom at the 6th position and an ethyl acetate group attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropurin-9-yl)ethyl acetate typically involves the reaction of 6-chloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropurin-9-yl)ethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Various substituted purine derivatives.

Hydrolysis: 2-(6-Chloropurin-9-yl)acetic acid.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

2-(6-Chloropurin-9-yl)ethyl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropurin-9-yl)ethyl acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

6-Chloropurine: Lacks the ethyl acetate group but shares the purine base with a chlorine atom at the 6th position.

2-(6-Bromopurin-9-yl)ethyl acetate: Similar structure but with a bromine atom instead of chlorine.

2-(6-Chloropurin-9-yl)acetic acid: The hydrolyzed form of 2-(6-Chloropurin-9-yl)ethyl acetate.

Uniqueness

This compound is unique due to its specific combination of a purine base with a chlorine atom and an ethyl acetate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(6-Chloropurin-9-yl)ethyl acetate is a synthetic derivative of the purine base 6-chloropurine, characterized by an ethyl acetate moiety at the nitrogen position 9 of the purine structure. This compound exhibits significant biological activity, particularly in the realms of antiviral and anticancer research. Its molecular formula is C11H12ClN5O2, with a molecular weight of approximately 253.69 g/mol. The presence of a chlorine atom at the 6-position contributes to its unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in purine metabolism. This inhibition can lead to disruptions in DNA and RNA synthesis, which are crucial processes for both viral replication and cancer cell proliferation. The compound acts as a probe in studies focused on understanding purine metabolism and enzyme interactions, making it a valuable tool in medicinal chemistry.

Biological Studies

Research has demonstrated that this compound exhibits promising antiviral and anticancer properties. The following table summarizes key findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Inhibits viral replication in cell cultures, demonstrating potential against specific RNA viruses. |

| Study B | Anticancer Effects | Induces apoptosis in cancer cell lines, showing efficacy against leukemia and solid tumors. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of purine nucleoside phosphorylase, disrupting nucleotide synthesis. |

Case Studies

- Antiviral Activity : A study conducted on the compound's effects against influenza virus showed a significant reduction in viral load in treated cell cultures compared to controls. The mechanism involved the inhibition of viral RNA polymerase, which is essential for viral replication.

- Anticancer Effects : In vitro studies using human leukemia cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. The compound was found to enhance the efficacy of existing chemotherapeutics.

- Enzyme Interaction : Research into the compound's interaction with purine nucleoside phosphorylase indicated that it competes with natural substrates, thereby altering nucleotide metabolism and leading to reduced proliferation rates in cancer cells.

Structural Comparisons

The structural uniqueness of this compound enhances its biological activity compared to related compounds. The following table highlights some structurally similar compounds and their characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(6-chloropurin-9-yl)acetate | C_{11}H_{12}ClN_{5}O_{2} | Similar structure; used in medicinal chemistry |

| 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate | C_{13}H_{16}ClN_{5}O_{4} | Contains amino group; potential for increased biological activity |

| 9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | C_{15}H_{18}ClN_{5}O_{5} | Modified purine structure; evaluated for cytotoxicity |

Properties

CAS No. |

6973-54-2 |

|---|---|

Molecular Formula |

C9H9ClN4O2 |

Molecular Weight |

240.64 g/mol |

IUPAC Name |

2-(6-chloropurin-9-yl)ethyl acetate |

InChI |

InChI=1S/C9H9ClN4O2/c1-6(15)16-3-2-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3 |

InChI Key |

WABGFEVHJMMOIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.